Chitin synthase inhibitor 8
Description
Contextualization of Chitin (B13524) Synthase as a Biotechnological Target
The strategic importance of chitin synthase as a target stems from the fundamental role of its product, chitin, in the biology of fungi and arthropods, coupled with its absence in vertebrates and plants. This provides a desirable therapeutic window for selective toxicity.
Biological Significance of Chitin in Fungi and Arthropods
Chitin is a cornerstone of survival for two major biological kingdoms. fiveable.me In both fungi and arthropods, it provides essential structural support and protection. fiveable.mequicktakes.io
In arthropods, including insects and crustaceans, chitin is a primary constituent of the tough and resilient exoskeleton. bionity.comwikipedia.org This external skeleton serves multiple critical functions: it provides physical protection from predation and injury, supports the body structure, and prevents water loss in terrestrial species. quicktakes.iofrontiersin.org The exoskeleton's rigidity is often enhanced by the cross-linking of chitin with proteins in a process called sclerotization, or by biomineralization with calcium carbonate, particularly in crustaceans. wikipedia.orgwikipedia.org For growth to occur, arthropods must periodically shed their exoskeleton in a process known as molting. Chitin plays a crucial role in the formation of the new, larger exoskeleton that forms underneath the old one. frontiersin.org
Chitin Synthase as a Selective Target Due to Absence in Vertebrates and Plants
The absence of chitin and the enzyme chitin synthase in vertebrates and plants is a key factor that makes it an attractive target for antifungal and insecticidal agents. coohom.comnih.govnih.gov This biological distinction allows for the development of inhibitors that are highly selective for fungi and arthropods, minimizing the risk of off-target effects and harm to host organisms or the environment. coohom.comnih.gov This selectivity is a significant advantage over broad-spectrum biocides that can have unintended consequences.
Diversity of Chitin Synthase Isoforms (CHS I, CHS II, CHS III) and Functional Specialization
Fungi possess multiple chitin synthase enzymes, or isoforms, which are classified into different classes. nih.gov These isoforms exhibit functional specialization, playing distinct roles in processes such as hyphal growth, septum formation, and cell wall repair. nih.govnih.gov For instance, in the model yeast Saccharomyces cerevisiae, the class II enzyme Chs2 is responsible for synthesizing the primary septum, while the class I enzyme Chs1 acts as a repair enzyme. nih.gov The existence of multiple isoforms with potentially different sensitivities to inhibitors is an important consideration in the design of effective antifungal drugs. nih.gov The structural and functional divergence of these enzymes underscores their crucial roles in fungal morphogenesis and survival. nih.gov
Historical Development and Evolution of Chitin Synthase Inhibitors
The pursuit of chitin synthase inhibitors has been a long-standing endeavor in the fields of agriculture and medicine. patsnap.com Initial research led to the discovery of naturally occurring inhibitors, such as the polyoxins and nikkomycins, which are produced by actinomycetes. nih.govnih.gov These compounds act as competitive inhibitors of chitin synthase, mimicking the substrate UDP-N-acetylglucosamine. researchgate.net
Another major class of chitin synthesis inhibitors, the benzoylphenylureas (BPUs), was developed and has been widely used in agriculture since the 1970s. researchgate.net The precise mode of action of BPUs is thought to involve a post-polymerization step, possibly interfering with the translocation of chitin chains across the cell membrane. nih.gov
Despite these advances, the development of chitin synthase inhibitors for clinical use in humans has been challenging. nih.gov Issues such as low permeability and variable efficacy across different fungal species have hindered their progress. nih.govresearchgate.net However, research continues, with recent studies focusing on the structural elucidation of chitin synthase enzymes to facilitate rational drug design. nih.govdp.tech The discovery of new compounds, such as ZHZ-ZI-11 and SUY-SC-15, which interfere with chitin translocation, highlights the ongoing efforts to develop novel and effective chitin synthase inhibitors. nih.gov
Early Discoveries of Natural Product Chitin Synthase Inhibitors (e.g., Polyoxins, Nikkomycins)
The earliest breakthroughs in the field of chitin synthase inhibition came from the discovery of naturally occurring peptidyl nucleoside antibiotics. nih.gov Among these, the polyoxins and nikkomycins, isolated from Streptomyces species, emerged as potent and specific inhibitors of chitin synthase. researchgate.netresearchgate.net These compounds are structurally similar to UDP-N-acetylglucosamine, the natural substrate for chitin synthase, and act as competitive inhibitors. nih.govresearchgate.net
Polyoxins, first isolated in the 1960s, demonstrated significant antifungal activity by interfering with the fungal cell wall biosynthesis. psecommunity.org Nikkomycins were subsequently discovered and also found to be powerful inhibitors of chitin synthase. researchgate.net Both classes of compounds have been extensively studied to understand their mode of action and to serve as models for the development of new antifungal agents. nih.gov However, their clinical and agricultural application has been limited by factors such as poor cellular uptake and metabolic instability. researchgate.net
Emergence of Synthetic Chitin Synthase Inhibitors (e.g., Benzoylphenyl Ureas)
The quest for more stable and effective chitin synthase inhibitors led to the development of synthetic compounds, most notably the benzoylphenyl ureas (BPUs). researchgate.netacs.org This class of insecticides acts as non-competitive inhibitors of chitin synthesis, disrupting the formation of the insect cuticle. researchgate.netjeb.co.in Diflubenzuron was the first commercialized BPU, introduced in the 1970s, and since then, numerous derivatives have been synthesized and brought to market. nih.govresearchgate.net
BPUs are highly valued in integrated pest management (IPM) programs due to their specificity for insects and low toxicity to mammals and predatory insects. researchgate.netnih.gov They interfere with the deposition of chitin in the cuticle, leading to abortive molting in insect larvae. nih.gov The success of BPUs has spurred ongoing research into their structure-activity relationships and the development of new analogs with improved properties. researchgate.netacs.org
Overview of Chitin Synthase Inhibitor 8 (CSI-8) as a Contemporary Research Compound
This compound (CSI-8) is a more recent compound that has emerged from the continued search for novel chitin synthase inhibitors. biocat.com It is recognized as a broad-spectrum antifungal agent and is utilized in research focused on fungal infections. biocat.com While specific details on the discovery and development of CSI-8 are not as extensively documented in publicly available literature as for older compounds, its availability as a research chemical indicates its role in contemporary studies exploring new antifungal strategies. biocat.com The ongoing investigation of compounds like CSI-8 highlights the continued importance of targeting chitin synthesis for the control of fungal pathogens.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N3O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide |
InChI |
InChI=1S/C23H23N3O5/c1-30-17-7-8-19-18(15-17)23(31-22(29)25-19)11-13-26(14-12-23)21(28)10-9-20(27)24-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,27)(H,25,29)/b10-9+ |
InChI Key |
KBJYJSSFTDSTLN-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Mechanisms of Chitin Synthase Inhibition by Chitin Synthase Inhibitor 8
Enzymatic Inhibition Profile of Chitin (B13524) Synthase Inhibitor 8
The inhibitory effects of Chitin Synthase Inhibitor 8 have been quantified through both direct enzymatic assays and antifungal activity assessments against various fungal pathogens.
This compound is part of a series of compounds that have demonstrated moderate to excellent inhibitory activity against chitin synthase. nih.gov While a specific enzymatic IC50 value for this particular compound is not detailed in the primary literature, it belongs to a group of spiro[benzoxazine-piperidin]-one derivatives that showed significant enzyme inhibition, with many exhibiting over 60% inhibition at a concentration of 300 μg/mL. nih.gov
The compound's potency is further reflected in its antifungal activity, where the half-maximal inhibitory concentration (IC50) has been determined against several fungal species. These values indicate a broad spectrum of activity.
| Fungal Species | IC50 Value (μg/mL) |
| Candida albicans | 64 |
| Aspergillus flavus | 53.33 |
| Aspergillus fumigatus | 15.08 |
| Cryptococcus neoformans | 64 |
| Data sourced from MedchemExpress, referencing a study by Xu, et al. |
The antifungal efficacy of this compound has been benchmarked against established antifungal agents. nih.gov Studies indicate that the broad-spectrum antifungal activity of this compound is equivalent to that of the reference chitin synthase inhibitor, Polyoxin (B77205) B, and the widely used antifungal drug, fluconazole (B54011). nih.gov Furthermore, other closely related compounds within the same spiro[benzoxazine-piperidin]-one series demonstrated enzymatic IC50 values that were equal to that of Polyoxin B, highlighting the potency of this chemical class. nih.gov
The specificity of this compound towards different chitin synthase isoforms (e.g., CHS1, CHS2, CHS3) has not been reported in the reviewed scientific literature. The enzymatic assays described were conducted on a general preparation of chitin synthase, and therefore, it is not known if the inhibitor has preferential activity for a specific isozyme. nih.gov
Molecular Mechanisms of Action
While the primary target of this compound has been confirmed as chitin synthase, the precise molecular interactions remain an area for further investigation.
General mechanisms for chitin synthase inhibitors can include direct binding to the enzyme's active site, thereby blocking access to the substrate, UDP-N-acetylglucosamine. However, studies on this compound and its direct analogues have not yet elucidated whether the compound functions as a competitive inhibitor that binds to the active site or acts via another mechanism. nih.gov A study on a different, but related, class of spiro-compounds (spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives) found them to be non-competitive inhibitors, suggesting that binding may occur at a site other than the active site for that particular series.
Another potential mechanism for enzyme inhibitors is interference with regulatory processes that control enzyme activity and stability. The regulation of chitin synthase in fungi is complex, occurring at transcriptional, translational, and post-translational levels, including protein localization. The available research on this compound focuses on its direct inhibitory effect on enzymatic activity rather than on its potential interference with these regulatory pathways. nih.gov Therefore, there is currently no evidence to suggest that its primary mode of action involves altering the regulation of the chitin synthase enzyme.
Potential for Substrate Mimicry by this compound Analogues
The inhibitory action of many chitin synthase inhibitors stems from their structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This allows them to act as competitive inhibitors, binding to the active site of the chitin synthase enzyme and preventing the substrate from binding. patsnap.com Analogues of this compound (CSI-8) are designed to exploit this mechanism.
The core structure of these inhibitors often mimics the uridine (B1682114) diphosphate (B83284) or the N-acetylglucosamine portion of the substrate. For instance, peptidyl nucleoside antibiotics like nikkomycins and polyoxins are well-characterized chitin synthase inhibitors that are structurally similar to UDP-GlcNAc. nih.govresearchgate.net Nikkomycin (B1203212) Z, for example, is a competitive inhibitor of chitin synthase. nih.gov The design of novel CSI-8 analogues often involves creating a scaffold that can be modified to optimize its binding affinity for the chitin synthase active site. researchgate.net
Research into the structural basis of chitin synthase inhibition has provided detailed insights into how these substrate mimics function. Cryo-electron microscopy structures of chitin synthase 2 (Chs2) from Candida albicans in complex with inhibitors like nikkomycin Z and polyoxin D reveal the specific interactions that lead to competitive inhibition. nih.gov These studies guide the rational design of new CSI-8 analogues with improved potency and specificity.
The development of such analogues aims to create compounds that are resistant to cellular peptidases, which can otherwise degrade them. nih.gov By modifying the chemical structure, researchers can enhance the stability and efficacy of these inhibitors.
Downstream Cellular and Morphological Effects of Chitin Synthase Inhibition by CSI-8
The inhibition of chitin synthase by CSI-8 and its analogues triggers a cascade of detrimental effects on organisms that rely on chitin for their structural integrity, primarily fungi and arthropods. patsnap.com
Impact on Fungal Cell Wall Integrity and Permeability
Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. nih.govnih.gov Inhibition of chitin synthesis compromises the structural integrity of the cell wall, making it more susceptible to osmotic stress and other environmental insults. patsnap.comnih.gov This disruption can lead to a disordered cell wall, which in turn affects cell wall maturation and can result in cell lysis and death. nih.gov
When the synthesis of chitin is blocked, fungi may attempt to compensate by increasing the production of other cell wall components, such as β-glucans. nih.gov However, this compensatory mechanism is often insufficient to maintain cell wall integrity, especially when chitin synthesis is significantly inhibited. nih.gov The weakened cell wall becomes more permeable, disrupting normal cellular processes and leading to a range of detrimental effects. researchgate.net
Induction of Fungal Cell Lysis and Hyphal Tip Bursting
A direct consequence of compromised cell wall integrity is the induction of cell lysis. nih.gov This is particularly evident in the actively growing regions of fungi, such as hyphal tips. Chitin synthases are highly active at these sites, where new cell wall material is being rapidly synthesized to support polarized growth. nih.govnih.gov
Inhibition of chitin synthase at the hyphal tips leads to the formation of a weakened cell wall that cannot withstand the internal turgor pressure of the fungal cell. This results in the characteristic phenomenon of hyphal tip bursting, leading to the release of cellular contents and ultimately, cell death. nih.gov This effect has been observed in various fungal species upon treatment with chitin synthase inhibitors.
Disruption of Arthropod Cuticle Formation and Molting Processes
In arthropods, chitin is a primary component of the exoskeleton, or cuticle, which provides structural support, muscle attachment points, and protection. nih.govnih.gov The synthesis of a new cuticle and the shedding of the old one, a process known as molting or ecdysis, is essential for arthropod growth and development. researchgate.netnih.gov
Chitin synthase inhibitors, often referred to as insect growth regulators, disrupt this vital process. researchgate.netwikipedia.org By blocking the synthesis of chitin, these compounds prevent the proper formation of the new cuticle. nih.govnih.gov This leads to a number of lethal outcomes:
The newly formed cuticle may lack the necessary structural integrity, causing the insect to be unable to complete the molting process and become stuck in its old exoskeleton. nih.gov
Even if molting is completed, the resulting cuticle is often weak and malformed, leading to increased vulnerability to predators, environmental stress, and an inability to feed or reproduce. patsnap.comnih.gov
In some cases, inhibition of chitin synthesis can lead to premature molting, where the insect attempts to molt without a properly formed new cuticle, resulting in death. nih.gov
This disruption of cuticle formation and molting makes chitin synthase inhibitors effective tools for controlling insect pest populations. nih.govusda.gov
Spectrum of Biological Activities of Chitin Synthase Inhibitor 8
Antifungal Efficacy of Chitin (B13524) Synthase Inhibitor 8
Chitin synthase inhibitor 8 has demonstrated a broad spectrum of antifungal activity in laboratory settings. medchemexpress.com Studies have shown its efficacy against a range of fungal species, indicating its potential as a versatile antifungal agent. At a concentration of 300 μg/mL, it has been observed to inhibit chitin synthase by 69%. medchemexpress.com The inhibitory effects of the compound on various fungi are concentration-dependent, with antifungal activities noted at concentrations ranging from 0.0625 to 0.25 μM over a 24-hour period. medchemexpress.com
Research has confirmed the activity of this compound against several clinically important fungal pathogens. The compound has shown inhibitory action against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans. medchemexpress.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the fungal population by half, have been determined for these pathogens. medchemexpress.com
Table 1: In Vitro Antifungal Activity of this compound Against Key Fungal Pathogens
| Fungal Pathogen | IC50 (μg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus flavus | 53.33 |
| Aspergillus fumigatus | 15.08 |
| Cryptococcus neoformans | 64 |
Data sourced from in vitro cell viability assays conducted over 24 hours. medchemexpress.com
An important aspect of this compound's activity is its potential effectiveness against drug-resistant fungal strains. Research on other chitin synthase inhibitors, such as Nikkomycin (B1203212) Z, has shown efficacy against fluconazole-resistant strains of Candida albicans. researchgate.net This suggests that targeting chitin synthesis could be a valuable strategy for overcoming existing antifungal resistance mechanisms. Fluconazole-resistant Candida auris isolates, for instance, have been found to have increased levels of cell wall chitin, making them more susceptible to inhibitors of the chitin synthesis pathway. researchgate.netnih.govnih.gov
Synergistic Interactions with Co-Applied Antifungal Agents
This compound exhibits strong synergistic effects when used in combination with azole antifungals like fluconazole (B54011). medchemexpress.com This synergy has been particularly noted against Aspergillus fumigatus. medchemexpress.com When this compound (at a concentration of 32 μg/mL) was combined with fluconazole, a potentiation of antifungal activity was observed. medchemexpress.com The principle behind this synergy lies in the complementary mechanisms of action. Azoles inhibit the synthesis of ergosterol (B1671047), another crucial component of the fungal cell membrane. The simultaneous disruption of both chitin and ergosterol synthesis creates a powerful combined effect against the fungus. This approach of combining a chitin synthase inhibitor with an azole has been explored with other compounds as well, such as Nikkomycin Z, which showed synergistic interactions with fluconazole and itraconazole (B105839) against various fungi including C. albicans, C. neoformans, A. fumigatus, and A. flavus. nih.gov
The combination of chitin synthase inhibitors with glucan synthase inhibitors, such as caspofungin, has also been shown to result in synergistic antifungal activity. nih.gov Caspofungin inhibits the synthesis of β-1,3-glucan, another vital polysaccharide in the fungal cell wall. nih.gov Fungi often respond to the inhibition of glucan synthesis by increasing chitin production as a compensatory mechanism. nih.govnih.gov By simultaneously inhibiting both chitin and glucan synthesis, the fungal cell's ability to maintain its structural integrity is severely compromised. This dual inhibition strategy has been shown to be effective against a range of fungal pathogens, including Aspergillus fumigatus. nih.gov Studies with other chitin synthase inhibitors have demonstrated that this combination can enhance the efficacy of echinocandins and broaden their spectrum of activity. nih.gov
Potential Insecticidal and Acaricidal Activities (if CSI-8 analogues are studied)
The principle behind the insecticidal and acaricidal action of CSIs lies in the disruption of the molting process. nih.gov Arthropods must periodically shed their rigid exoskeleton to grow, a process in which the synthesis of a new cuticle is paramount. nih.gov By inhibiting chitin synthase, these compounds prevent the proper formation of the new exoskeleton, leaving the organism vulnerable and unable to survive the molting process. oup.com
Several classes of CSIs have been developed and commercialized as insecticides and acaricides, with benzoylphenylureas (BPUs) being a prominent example. researchgate.netnih.gov Compounds like diflubenzuron, hexaflumuron, lufenuron (B1675420), and teflubenzuron (B33202) have demonstrated efficacy against a range of insect and acarine pests. nih.gov
Research into other novel CSI analogues has also shown significant promise. For instance, a study on isoxaben (B1672637) analogues revealed their ability to inhibit chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. nih.gov The most potent of these analogues exhibited a 50% effective concentration (pIC50) of 7.04, which corresponds to a concentration of 0.1 µM. nih.gov
The following table summarizes the inhibitory activity of selected isoxaben analogues on chitin synthesis in Chilo suppressalis.
| Compound | 4-Substituted Phenyl Group | pIC50 |
| Analogue 1 | Cl | 6.31 |
| Analogue 2 | Et | 7.04 |
| Analogue 3 | Ph | 6.14 |
Data sourced from a study on isoxaben analogues inhibiting chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. nih.gov
Furthermore, a study on the salmon louse, Lepeophtheirus salmonis, an ectoparasitic copepod, demonstrated the dose-dependent effects of four different CSIs—diflubenzuron, hexaflumuron, lufenuron, and teflubenzuron—on the molting of nauplius II larvae. nih.gov All four compounds interfered with the molt to the copepodid stage, highlighting the susceptibility of crustaceans to this class of inhibitors. nih.gov
While the specific insecticidal and acaricidal spectrum of this compound remains to be elucidated through direct research, the well-documented activity of other CSIs against a variety of arthropod pests suggests that CSI-8 and its analogues could represent a promising area for the development of new pest control agents. numberanalytics.comresearchgate.netpatsnap.com
Chemical Synthesis and Structural Optimization of Chitin Synthase Inhibitor 8 Analogues
Synthetic Methodologies for Spiro[benzoxazine-piperidin]-one Derivatives
The synthesis of spiro[benzoxazine-piperidin]-one derivatives involves multi-step procedures designed to construct the core spirocyclic system and introduce diverse substituents for biological evaluation. nih.gov
The design strategy for these inhibitors is centered on a spiro[benzoxazine-piperidin]-one core. Four distinct series of these derivatives were designed and synthesized to explore their potential as chitin (B13524) synthase (CHS) inhibitors. nih.gov A key part of the design involved incorporating an α,β-unsaturated carbonyl fragment, which was found to be crucial for achieving moderate to excellent CHS inhibitory activity. nih.gov
The general synthetic pathway commences with the creation of the spiro[benzoxazine-piperidin]-one scaffold. This is typically followed by reactions to introduce various functional groups at specific positions on the benzoxazine (B1645224) and piperidine (B6355638) rings. These modifications are systematically planned to investigate how different chemical properties (e.g., electronic effects, steric bulk) at these positions influence the compound's ability to inhibit chitin synthase. nih.gov
Following synthesis, the chemical structures of the newly created compounds are rigorously confirmed using modern spectroscopic techniques. nih.govresearchgate.net
¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to determine the structure of the molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to one another.
HRMS (High-Resolution Mass Spectrometry): HRMS is employed to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition. This technique provides a highly accurate mass measurement that helps to distinguish between compounds with the same nominal mass. researchgate.net
Together, these analytical methods ensure the identity and purity of the synthesized spiro[benzoxazine-piperidin]-one analogues before they undergo biological testing. nih.gov
Structure-Activity Relationship (SAR) Studies of Chitin Synthase Inhibitor 8 Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the spiro[benzoxazine-piperidin]-one analogues, these studies have provided critical insights into the features required for potent chitin synthase inhibition. nih.gov
Through the systematic synthesis and evaluation of different series of analogues, key structural components essential for activity have been identified. The core spiro[benzoxazine-piperidin]-one framework serves as the essential scaffold for orienting the functional groups correctly within the enzyme's active site. nih.gov
A particularly critical moiety was found to be the α,β-unsaturated carbonyl fragment . Derivatives containing this feature consistently demonstrated superior CHS inhibitory activity compared to those without it. nih.gov This suggests that this Michael acceptor group may be involved in a crucial interaction, possibly a covalent bond formation or a strong hydrogen bond, with a residue in the active site of the chitin synthase enzyme.
To refine the inhibitory potency, various substituents were introduced onto the phenyl ring of the benzoxazine portion. The electronic nature and position of these substituents were found to significantly impact the compound's effectiveness. nih.gov
The results indicated that introducing an electron-withdrawing group, such as a halogen or a nitro group, to the phenyl ring generally enhanced the inhibitory activity. Specifically, compounds with substituents at the C-5 position of the benzoxazine ring showed notable potency. nih.gov
The table below summarizes the inhibitory activity of selected analogues, highlighting the impact of different substituents. Eight of the twenty-one compounds in the most active series showed inhibition percentage values above 60% at a concentration of 300 μg/mL. nih.gov Among these, compounds 9a, 9o, 9s, and 9t were identified as particularly potent, with IC₅₀ values comparable to the control drug, polyoxin (B77205) B. nih.gov
Table 1: Inhibitory Potency of Selected Spiro[benzoxazine-piperidin]-one Analogues IC₅₀ values represent the concentration required to inhibit 50% of the chitin synthase enzyme activity.
| Compound | Substituent (on Phenyl Ring) | Chitin Synthase IC₅₀ (mM) nih.gov |
|---|---|---|
| 9a | 5-Fluoro | 0.14 |
| 9o | 5-Bromo | 0.11 |
| 9s | 5-Nitro | 0.10 |
| 9t | 5-Trifluoromethyl | 0.16 |
| Polyoxin B (Control) | N/A | 0.19 |
Homologous design, which involves making systematic, incremental changes to a lead compound's structure, was implicitly used to enhance the activity of these inhibitors. By synthesizing series of compounds where, for example, the position and identity of a halogen substituent on the phenyl ring were varied, researchers could map out the structural requirements for optimal potency. nih.gov
This approach led to the discovery that small, strongly electron-withdrawing groups at the C-5 position of the benzoxazine ring were highly favorable for activity. The progression from an unsubstituted parent compound to halogenated and nitrated analogues demonstrates a classic homologous design strategy aimed at optimizing electronic and steric interactions with the biological target to improve inhibitory efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chitin Synthase Inhibitors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern their biological effects.
Predictive QSAR models for antifungal agents, including chitin synthase inhibitors, are typically developed using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov These models correlate various molecular descriptors with the inhibitory activity of the compounds. For instance, a QSAR study on a series of triazolothiadiazine compounds with antifungal properties developed predictive models with high correlation coefficients (R² values between 0.725 and 0.768), indicating a strong relationship between the selected descriptors and the observed antifungal activity. mdpi.com
In the context of heterocyclic antifungal agents, linear regression analyses have been successfully employed to develop QSAR models. nih.gov One such study on 96 heterocyclic ring derivatives against Candida albicans utilized 1202 numerical descriptors to establish a robust relationship between the compounds' structure and their antifungal potency. nih.gov Similarly, QSAR analysis of a set of benzoxazoles, benzimidazoles, and other related heterocyclic compounds against Candida albicans yielded models with excellent predictive quality, as indicated by a high correlation coefficient (0.97) in the validation procedure. cust.edu.twresearchgate.net
While a specific QSAR model for this compound and its direct analogues is not publicly available, the principles and methodologies from studies on other antifungal heterocyclic compounds can be applied. A hypothetical predictive model for a series of spiro[benzoxazine-piperidin]-one derivatives might take the following form, based on a multiple linear regression approach:
log(1/IC₅₀) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Where:
log(1/IC₅₀) is the biological activity (inhibitory potency).
c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.
D₁, D₂, ..., Dₙ are the molecular descriptors.
The quality of a QSAR model is assessed through various statistical parameters, as illustrated in the table below, which presents hypothetical validation data for a predictive model of chitin synthase inhibitors.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through cross-validation. |
| F-statistic | 150.7 | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.15 | Measures the average deviation of the predicted values from the observed values. |
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. frontiersin.org These descriptors quantify various aspects of a molecule's structure and properties. They are broadly categorized into topological and physicochemical parameters.
Topological descriptors are numerical values derived from the 2D representation of a molecule's structure, encoding information about its size, shape, branching, and connectivity. frontiersin.orgresearchgate.net They are computationally inexpensive to calculate and have been widely used in QSAR studies of antifungal agents. nih.gov Commonly used topological indices include:
Wiener Index: Relates to molecular branching.
Randić Index: Describes the degree of branching of the carbon-atom skeleton.
Balaban Index: A distance-based topological index.
Hosoya Index: Based on the number of non-adjacent bonds.
Zagreb Indices: Based on the degree of vertices in the molecular graph. frontiersin.org
Physicochemical parameters describe the electronic and steric properties of a molecule, which are crucial for its interaction with a biological target. frontiersin.org These parameters are often calculated using computational chemistry methods. Important physicochemical descriptors in QSAR analysis include:
LogP (Octanol-water partition coefficient): A measure of lipophilicity.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Dipole Moment: Indicates the polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org
Molecular Weight (MW): The mass of the molecule.
Polar Surface Area (PSA): The surface area of polar atoms, which is important for membrane permeability.
The following table provides examples of topological and physicochemical parameters that could be used in a QSAR analysis of chitin synthase inhibitors, along with their potential influence on inhibitory activity.
| Parameter Type | Descriptor | Potential Influence on Inhibitory Activity |
|---|---|---|
| Topological | Wiener Index | Can correlate with molecular size and shape, affecting binding to the enzyme's active site. |
| Topological | Randić Index | Changes in branching can influence the specificity and strength of hydrophobic interactions. |
| Physicochemical | LogP | Optimal lipophilicity is often required for cell membrane penetration and target engagement. |
| Physicochemical | Molar Refractivity (MR) | Reflects the volume and polarizability of a substituent, impacting van der Waals interactions. |
| Physicochemical | HOMO Energy | Higher HOMO energy may indicate a greater propensity to donate electrons in interactions with the target. |
| Physicochemical | Polar Surface Area (PSA) | Affects the compound's ability to cross biological membranes to reach the intracellular target. |
In a QSAR study of benzoxazine derivatives, descriptors such as HOMO energy, partial positive surface area, and the relative number of hydrogen atoms were found to be important in predicting their electrochemical properties, which can be related to their biological activity. nih.gov For antifungal triazolothiadiazines, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties were crucial for building predictive models. mdpi.com The successful application of these diverse descriptors in various QSAR models for antifungal compounds underscores the multifaceted nature of structure-activity relationships and the importance of a comprehensive approach to descriptor selection.
Advanced Research Methodologies for Chitin Synthase Inhibitor 8 Characterization
In Vitro Enzymatic Assays for Chitin (B13524) Synthase Activity
In vitro assays are fundamental for confirming that a compound directly targets chitin synthase and for quantifying its inhibitory potency. These assays use isolated enzyme preparations and specific substrates to measure the catalytic activity of chitin synthase in a controlled environment.
The first step in performing an in vitro assay is to obtain a functional chitin synthase enzyme. This is typically achieved by isolating the enzyme from fungal cell extracts. The choice of fungus is critical, and organisms with well-characterized genomes and high levels of chitin synthase activity, such as Aspergillus niger and the plant pathogenic fungus Sclerotinia sclerotiorum (erroneously referred to as Saccharomyces sclerotiorum in some contexts), are often used.
The general procedure involves the following steps:
Fungal Culture: The selected fungus (e.g., A. niger) is grown in a suitable liquid culture medium until it reaches the desired growth phase, typically the exponential phase where enzyme expression is high.
Mycelial Harvest: The fungal mycelia are harvested from the culture medium by filtration.
Cell Lysis: The harvested mycelia are mechanically disrupted to break open the cell walls and release the cellular contents, including the membrane-bound chitin synthase enzymes. This is often done through methods like grinding with glass beads or homogenization in a buffer solution.
Microsomal Fraction Isolation: Chitin synthase is a membrane-integrated enzyme. Therefore, the cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in membrane vesicles containing the enzyme. This fraction is then used as the source of chitin synthase for the enzymatic assays.
To measure chitin synthase activity, a substrate is provided to the enzyme preparation, and the formation of the product, chitin, is quantified. While early studies relied on radioactively labeled substrates like UDP-N-acetyl-D-[U-¹⁴C]glucosamine, modern assays increasingly use non-radioactive methods for safety and convenience.
A common non-radioactive method is a coupled-enzyme assay. In this system, the reaction product of chitin synthase, uridine (B1682114) diphosphate (B83284) (UDP), is used as a substrate for a second enzyme, pyruvate (B1213749) kinase. Pyruvate kinase transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to UDP, producing pyruvate and ATP. The generated pyruvate is then converted to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. This decrease is directly proportional to the chitin synthase activity.
Once a reliable assay is established, it can be used to quantify the potency of an inhibitor.
Half-Maximal Inhibitory Concentration (IC50): This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. To determine the IC50, a series of assays are run with a fixed concentration of substrate and varying concentrations of the inhibitor. The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 value is calculated from the dose-response curve.
Inhibition Constant (Ki): The Ki value is a more fundamental measure of an inhibitor's potency and reflects the binding affinity of the inhibitor to the enzyme. Its determination requires performing the enzymatic assay with multiple concentrations of both the substrate and the inhibitor. By analyzing the data, often using graphical methods like a Dixon plot, the Ki can be determined. This analysis also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Example Data for IC50 Determination
This interactive table simulates the data that would be generated to determine the IC50 value of a hypothetical inhibitor.
| Inhibitor Conc. (µM) | Enzyme Activity (%) |
| 0.01 | 98 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 5 |
Cellular and Whole-Organism Bioassays
While in vitro assays confirm the direct inhibition of the enzyme, cellular and whole-organism bioassays are essential to verify that the inhibitor is effective against intact fungal cells and to observe its physiological effects.
A primary method to assess the antifungal activity of a compound is to measure its effect on mycelial growth. This is typically done using an agar (B569324) dilution method.
The procedure involves:
Incorporating the inhibitor at various concentrations into a molten agar growth medium (e.g., Potato Dextrose Agar).
Pouring the medium into Petri dishes.
Inoculating the center of each plate with a small plug of fungal mycelium (e.g., S. sclerotiorum).
Incubating the plates for several days and measuring the diameter of the fungal colony at regular intervals.
The growth rate is then calculated, and the effective concentration required to inhibit growth by 50% (EC50) can be determined. A significant reduction in mycelial growth indicates that the compound can penetrate the fungal cell and exert its inhibitory effect.
Chitin is a critical structural component of the fungal cell wall, particularly at the hyphal tips where growth is actively occurring. Inhibition of chitin synthesis weakens the cell wall at these points, making them susceptible to osmotic stress and causing them to burst.
Hyphal tip burst assays are a direct visual confirmation of the inhibitor's mode of action. In this assay:
Fungal spores or mycelia are germinated in a liquid medium containing the inhibitor.
The developing hyphae are observed over time using light microscopy.
In the presence of an effective chitin synthase inhibitor, the hyphal tips swell and eventually lyse or burst, a phenomenon not observed in untreated control cultures.
This assay provides compelling evidence that the compound's antifungal activity is due to the disruption of cell wall integrity.
Molecular and Genetic Approaches
Molecular techniques, such as quantitative reverse transcription PCR (qRT-PCR), are employed to investigate how chitin synthase inhibitors affect the expression of genes involved in the chitin biosynthesis pathway. When fungal cells are exposed to these inhibitors, they may attempt to compensate for the chemical stress by altering the transcription levels of chitin synthase genes (CHS) and other related genes.
An upregulation of CHS gene expression can indicate a cellular stress response to the inhibition of chitin synthesis. Conversely, the expression of some genes might be downregulated. Analyzing these changes provides insights into the cellular response to the inhibitor and can help to confirm the inhibitor's mechanism of action at the molecular level.
Chitin synthases are synthesized in the endoplasmic reticulum (ER) and must be transported to their sites of action at the plasma membrane. This trafficking process is highly regulated and involves several cellular structures. In filamentous fungi, active chitin synthases are often localized to the Spitzenkörper, a vesicle supply center at the growing hyphal tip, and to the sites of septum formation.
Fluorescence microscopy is a key tool for studying the trafficking and localization of chitin synthases. By tagging chitin synthase enzymes with a fluorescent protein (e.g., Green Fluorescent Protein, GFP), researchers can visualize their movement and distribution within the cell in real-time. The application of a chitin synthase inhibitor can then be observed to see if it disrupts this localization. For example, an inhibitor might cause the mislocalization of chitin synthase, leading to its accumulation in the ER or Golgi apparatus, or preventing its delivery to the Spitzenkörper or septa. This provides direct visual evidence of the inhibitor's effect on this essential cellular process.
The export of chitin synthases from the ER is a critical step in their journey to the plasma membrane and is mediated by specific Chitin Synthase Export (CSE) proteins. The precise function of each CSE protein can vary, but they are generally involved in the proper folding and packaging of chitin synthase enzymes into transport vesicles.
Genetic approaches are often used to study the role of CSE proteins. For example, creating a gene knockout of a specific CSE gene, such as CSE-8, can help to elucidate its function. If the deletion of a CSE gene results in a phenotype similar to that caused by a chitin synthase inhibitor (e.g., reduced growth, cell wall defects), it suggests that the inhibitor may be targeting a process involving that CSE protein. Furthermore, studying the effects of an inhibitor in a CSE deletion mutant can reveal potential genetic interactions and provide a more detailed understanding of the inhibitor's mechanism of action in the context of chitin synthase trafficking.
Genetic Mutagenesis and Gene Deletion Strategies for Chitin Synthase Genes (e.g., CRISPR/Cas9)
Genetic manipulation of target organisms is a powerful strategy to validate the molecular target of an inhibitor and to study the mechanisms of resistance. Techniques such as induced mutagenesis and targeted gene editing using CRISPR/Cas9 have been instrumental in the study of chitin synthase inhibitors.
Research Findings:
While specific studies employing these techniques on Chitin Synthase Inhibitor 8 are not yet prominent in the literature, the application of these methods to other CHS inhibitors provides a clear framework for its future characterization. For instance, chemical mutagenesis was used to isolate mutants of Phycomyces blakesleeanus that were resistant to the chitin synthase inhibitor nikkomycin (B1203212). Genetic analysis of these mutants led to the identification of the chsA gene as the structural gene for chitin synthetase, confirming it as the target of the inhibitor.
More recently, the CRISPR/Cas9 system has been employed for precise gene editing. This technology has been used to investigate buprofezin (B33132) resistance in the brown planthopper, revealing that a single mutation in the chitin synthase 1 (chs1) gene was responsible for high levels of resistance. Such studies underscore the power of targeted gene disruption to pinpoint the specific amino acid residues involved in inhibitor binding or resistance. Furthermore, systematic gene deletion studies, such as those performed in Cryptococcus neoformans where each of the eight putative chitin synthase genes was deleted, help to elucidate the specific role of each CHS isozyme and their potential as targets for inhibitors.
These methodologies are directly applicable to the study of this compound. By creating targeted deletions or specific mutations in CHS genes of susceptible fungal species, researchers can:
Confirm which specific chitin synthase isozyme(s) are the primary target of Inhibitor 8.
Identify the amino acid residues within the enzyme that are critical for the inhibitor's binding and efficacy.
Generate and study resistant mutants to understand the molecular basis of potential resistance, which is crucial for the long-term viability of any new antifungal agent.
The table below outlines potential chitin synthase gene targets in a model fungal organism that could be investigated using these genetic strategies to characterize the action of this compound.
| Gene | Organism | Known or Putative Function | Relevance for Inhibitor 8 Studies |
| CHS1 | Saccharomyces cerevisiae | Chitin repair at the septum | Target validation; assessing isozyme specificity. |
| CHS2 | Saccharomyces cerevisiae | Synthesis of the primary chitin septum | Target validation; understanding effects on cell division. |
| CHS3 | Saccharomyces cerevisiae | Synthesis of the chitin ring at the bud neck and in the lateral cell wall | Investigating effects on cell wall integrity and budding. |
| chsA | Aspergillus nidulans | Essential for hyphal growth | Primary target validation in filamentous fungi. |
| chsB | Aspergillus nidulans | Involved in septum formation and conidiation | Assessing impact on fungal development and reproduction. |
| chsC | Aspergillus nidulans | Contributes to cell wall rigidity | Investigating effects on structural integrity of hyphae. |
Comparative Studies with Other Chitin Synthase Inhibitors Using Molecular Tools
To understand the unique therapeutic potential of this compound, it is essential to compare its activity and binding mechanism with other established chitin synthase inhibitors. Molecular tools offer the precision needed for such comparative analyses.
Research Findings:
Techniques such as in-silico molecular docking, cryo-electron microscopy (cryo-EM), and competitive inhibition assays are vital for these comparative studies. For example, cryo-EM structures of Candida albicans Chs2 have revealed the distinct binding modes of the well-known inhibitors nikkomycin Z and polyoxin (B77205) D, providing a structural basis for their inhibitory action. In-silico studies have been used to compare the binding affinities of modified versions of existing drugs like Nikkomycin with novel phytochemicals against the chitin synthase of Rhizopus delemar.
These comparative approaches are critical for characterizing this compound. By comparing it against inhibitors with known mechanisms, researchers can elucidate its mode of action. For instance, some inhibitors act as competitive analogs of the substrate UDP-N-acetylglucosamine, while others may interfere with the translocation of the growing chitin chain. Determining where Inhibitor 8 fits within this spectrum is a key aspect of its characterization.
A comparative analysis would involve:
In Vitro Enzyme Inhibition Assays: Directly comparing the inhibitory concentration (IC₅₀) of this compound against other inhibitors like polyoxin B, nikkomycin Z, and lufenuron (B1675420) using purified chitin synthase enzymes.
Structural Biology: Using techniques like X-ray crystallography or cryo-EM to solve the structure of a chitin synthase enzyme in complex with Inhibitor 8. This structure can then be compared to existing structures with other bound inhibitors.
Molecular Docking: Computationally modeling the interaction of Inhibitor 8 with the active site of chitin synthase and comparing its binding pose and energy with those of other known inhibitors.
The following table provides a comparative overview of this compound and other known inhibitors, based on available data.
| Inhibitor | Type/Class | Target Organism(s) | Known IC₅₀ or Inhibition | Mechanism of Action |
| This compound | Spiro[benzoxazine-piperidin]-one derivative | Broad-spectrum antifungal | 69% inhibition at 300 µg/mL; IC₅₀ of 15.08-64 µg/mL against various fungi. medchemexpress.com | Inhibition of chitin synthase enzyme activity. medchemexpress.com |
| Polyoxin D | Peptidyl nucleoside | Fungi | Ki of 3.2 ± 1.4 μM against CaChs2. | Competitive inhibitor, substrate analog of UDP-GlcNAc. |
| Nikkomycin Z | Peptidyl nucleoside | Fungi | Ki of 1.5 ± 0.5 μM against CaChs2. | Competitive inhibitor, substrate analog of UDP-GlcNAc. |
| Buprofezin | Thiadiazine | Insects (e.g., Nilaparvata lugens) | Not applicable (used as insecticide) | Chitin synthesis inhibition, leading to molting failure. |
| Lufenuron | Benzoylphenylurea | Insects | Not applicable (used as insecticide) | Inhibition of chitin deposition. |
Future Directions and Research Challenges for Chitin Synthase Inhibitor 8
Understanding and Mitigating Resistance Mechanisms to Chitin (B13524) Synthase Inhibitor 8
A primary challenge in the long-term application of Chitin Synthase Inhibitor 8 is the potential for target organisms to develop resistance. Proactive research into the molecular underpinnings of this resistance is essential for developing strategies to maintain the inhibitor's effectiveness.
Molecular Basis of Resistance Development in Target Organisms
The emergence of resistance to chitin synthase inhibitors is a significant concern in both agricultural and clinical settings. researchgate.netnih.gov The molecular mechanisms driving this resistance can be complex and multifaceted. In many cases, resistance is linked to alterations in the target enzyme itself, which prevent the inhibitor from binding effectively. However, other mechanisms, such as increased expression of the target enzyme or the activation of efflux pumps that actively remove the inhibitor from the cell, can also contribute to reduced susceptibility. mdpi.com A comprehensive understanding of these resistance pathways at a molecular level is crucial for the development of strategies to overcome them.
Role of Chitin Synthase Gene Mutations (e.g., chs1) in Resistance
Mutations within the chitin synthase genes, particularly chs1, have been identified as a key mechanism of resistance to certain chitin synthase inhibitors. nih.govmdpi.com For instance, a specific non-synonymous mutation (I1017F) in the chs1 gene of the two-spotted spider mite, Tetranychus urticae, has been linked to resistance against acaricides like etoxazole. nih.gov This single amino acid change from isoleucine to phenylalanine is thought to block the binding of the inhibitor without significantly impacting the normal function of the enzyme. nih.gov Similarly, in the brown planthopper, Nilaparvata lugens, a G932C mutation in the chs1 gene has been shown to confer resistance to the insecticide buprofezin (B33132). nih.gov These findings underscore the importance of monitoring for specific mutations in target pest populations to predict and manage resistance.
| Organism | Insecticide/Acaricide | Gene | Mutation | Level of Resistance |
| Tetranychus urticae (two-spotted spider mite) | Etoxazole, Hexythiazox, Clofentezine | chs1 | I1017F | High |
| Nilaparvata lugens (brown planthopper) | Buprofezin | chs1 | G932C | 94.9-fold (knock-in strain) |
Strategies to Overcome or Prevent Resistance Evolution
To prolong the effectiveness of this compound, a multi-pronged approach to combat resistance is necessary. One key strategy is the use of combination therapies. mdpi.com Combining this compound with compounds that have different modes of action can reduce the likelihood of resistance developing. For example, it has shown a strong synergistic effect against Aspergillus fumigatus when combined with Fluconazole (B54011). medchemexpress.com
Another approach involves the development of "resistance-breaking" inhibitors that are effective against mutated forms of the chitin synthase enzyme. This requires a detailed structural understanding of both the wild-type and resistant enzyme variants. duke.edunih.gov Furthermore, strategies aimed at inhibiting the mechanisms that contribute to resistance, such as efflux pump inhibitors, could be employed in concert with this compound. mdpi.com Integrated pest management (IPM) strategies that incorporate non-chemical control methods can also help to reduce the selection pressure for resistance.
Exploration of Novel Chitin Synthase Isoforms and Regulatory Pathways
The chitin synthase enzyme family is diverse, with different isoforms playing distinct roles in the life cycle of an organism. mdpi.com Exploring this diversity and the complex regulatory networks that control chitin synthesis can unveil new targets for the development of more specific and effective inhibitors.
Identification of Undiscovered Chitin Synthase Enzymes and Their Functions
Many organisms possess multiple chitin synthase genes, each encoding a different isoform of the enzyme with specialized functions. mdpi.comnih.gov For example, in the fungus Verticillium dahliae, eight distinct chitin synthase genes have been identified, each playing a different role in processes like conidia germination, cell wall integrity, and virulence. mdpi.com Similarly, the insect Drosophila melanogaster has two distinct chitin synthase genes, DmeChSA and DmeChSB, which are expressed at different developmental stages. forth.gr The identification and characterization of these undiscovered or poorly understood chitin synthase isoforms present an opportunity to develop inhibitors with greater specificity, potentially targeting crucial life stages or pathogenic processes. The bacterial glycosyltransferase NodC, which is involved in the synthesis of Nod factors in rhizobia, has been identified as a valuable model system for studying the more complex eukaryotic chitin synthases. nih.gov
Interplay Between Chitin Synthesis and Other Cell Wall/Exoskeleton Biosynthesis Pathways
The fungal cell wall is a dynamic and complex structure, primarily composed of chitin, β-glucans, and mannoproteins, which are intricately linked to maintain cellular integrity. The inhibition of chitin synthesis by compounds like this compound can trigger compensatory mechanisms in the fungus, highlighting the critical interplay between different biosynthetic pathways.
Inhibition of chitin synthase often leads to an increase in the synthesis of other cell wall components, particularly β-1,3-glucan, as the fungus attempts to compensate for the weakened chitin structure. This compensatory response is a well-documented survival mechanism in many fungal species. For instance, treatment of Candida albicans with subinhibitory concentrations of the β-1,3-glucan synthase inhibitor caspofungin results in a compensatory increase in chitin synthesis, a phenomenon known as the "paradoxical effect". This response is often mediated by stress signaling pathways like the protein kinase C (PKC), calcineurin, and high osmolarity glycerol (B35011) (HOG) pathways.
Conversely, inhibiting chitin synthesis can make the fungus more susceptible to other antifungal agents that target different pathways. Research on spiro[benzoxazine-piperidin]-one derivatives, the class to which this compound belongs, has shown additive or synergistic effects when combined with fluconazole, an inhibitor of ergosterol (B1671047) biosynthesis. nih.gov This suggests that disrupting chitin synthesis weakens the cell wall sufficiently to enhance the efficacy of drugs targeting the cell membrane.
Understanding this interplay is crucial for developing effective combination therapies. Future research should focus on elucidating the specific signaling pathways activated in response to this compound and identifying the most effective partner drugs to create synergistic combinations that can overcome fungal defense mechanisms and reduce the likelihood of drug resistance.
In arthropods, the exoskeleton's rigidity and integrity rely on the precise arrangement of chitin and various proteins. Inhibition of chitin synthesis during the molting process is a key mechanism of action for many insecticides. Disrupting this process prevents the proper formation of the new exoskeleton, leading to molting failure and the death of the insect. The interplay between chitin synthesis and the deposition of other cuticular components is a critical area of study for developing more effective and specific insecticides based on the this compound scaffold.
Advanced Computational Modeling and Rational Drug Design for this compound Analogues
To accelerate the development of more potent and selective analogues of this compound, advanced computational modeling and rational drug design strategies are indispensable. These approaches can provide valuable insights into the molecular interactions between the inhibitor and the chitin synthase enzyme, guiding the synthesis of new compounds with improved properties.
In silico screening, or virtual screening, allows for the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, in this case, chitin synthase. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.
For the development of analogues of this compound, a virtual library of spiro[benzoxazine-piperidin]-one derivatives with diverse substitutions could be generated. These virtual compounds can then be docked into the active site of a homology model of the target chitin synthase enzyme. The binding affinities and interaction patterns of these virtual ligands can be calculated, and the top-ranking compounds can be prioritized for chemical synthesis and biological evaluation. This strategy allows for a more focused and efficient exploration of the chemical space around the this compound scaffold.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound analogues, molecular docking studies can reveal the key amino acid residues in the chitin synthase active site that are involved in binding. This information is crucial for understanding the structure-activity relationships (SAR) of this class of inhibitors. For example, a study on spiro-acridine derivatives as chitinase (B1577495) inhibitors utilized molecular docking to identify key interactions within the active site of fungal chitinases. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to simulate the dynamic behavior of the ligand-enzyme complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the enzyme. These simulations can help to assess the stability of the predicted binding poses and to calculate the binding free energies, providing a more accurate prediction of the inhibitor's potency.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the inhibitory potency of the spiro[benzoxazine-piperidin]-one derivatives, a predictive QSAR model can be developed.
This model can then be used to predict the antifungal activity of newly designed, unsynthesized analogues, allowing for the rational design of compounds with enhanced potency. For instance, 2D and 3D-QSAR models have been successfully developed for various classes of antifungal agents, guiding the synthesis of more effective compounds. nih.govresearchgate.netmdpi.com The development of a robust QSAR model for this compound analogues would be a valuable tool for optimizing their antifungal properties.
Furthermore, achieving specificity for fungal chitin synthase over insect or other organismal chitin synthases is a significant challenge. Comparative modeling of chitin synthases from different species can help to identify structural differences in the active site that can be exploited for the design of species-specific inhibitors. By targeting residues that are unique to fungal chitin synthases, it may be possible to develop analogues of this compound with improved selectivity and a better safety profile.
Q & A
Q. Can insights from insect CHS resistance mechanisms inform fungal CSI-8 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
